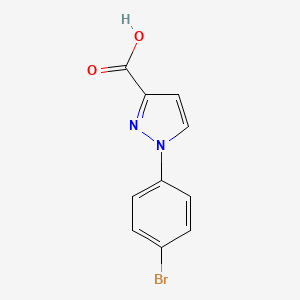

1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGXPAMGZOPOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245338 | |

| Record name | 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19532-41-3 | |

| Record name | 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19532-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 4-Bromophenylhydrazine with β-Ketoesters or 1,3-Diketones

One of the most common synthetic approaches involves the reaction of 4-bromophenylhydrazine with β-ketoesters or 1,3-diketones under acidic or neutral conditions to form the pyrazole ring.

-

- Solvents: Ethanol or DMF (dimethylformamide) are commonly used.

- Temperature: Reflux conditions (80–120 °C) for 4–6 hours.

- Catalysts: Acetic acid or DMF-DMA (dimethylformamide dimethyl acetal) can be used to enhance cyclization efficiency.

-

- The hydrazine attacks the keto group forming a hydrazone intermediate.

- Intramolecular cyclization leads to the pyrazole ring.

- Subsequent hydrolysis or oxidation converts ester or intermediate groups into the carboxylic acid.

-

- Reaction of 4-bromophenylhydrazine with ethyl acetoacetate yields an ester intermediate.

- Hydrolysis of the ester under basic conditions (e.g., NaOH in ethanol) affords the target carboxylic acid.

Oxidation of Pyrazole Intermediates

In some synthetic routes, the pyrazole ring is constructed first, followed by oxidation of a methyl or hydroxymethyl substituent at the 3-position to the carboxylic acid.

-

- Potassium permanganate (KMnO₄)

- Chromium trioxide (CrO₃)

- Hydrogen peroxide (H₂O₂) under catalytic conditions

-

- Mild to moderate temperatures (room temperature to 80 °C)

- Controlled addition of oxidant to avoid over-oxidation

-

- Conversion of methyl or alcohol groups at the 3-position of the pyrazole ring to the corresponding carboxylic acid.

Substitution Reactions on Bromophenyl Group

The bromine atom on the 4-bromophenyl substituent can be used for further functionalization via nucleophilic aromatic substitution if desired, but for the preparation of the target compound, it remains intact.

Representative Preparation Procedure

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation | 4-bromophenylhydrazine + ethyl acetoacetate, DMF-DMA, 90 °C, 6 h | 65–75 | Forms pyrazole ester intermediate |

| 2 | Hydrolysis | NaOH in ethanol, reflux, 2–4 h | 85–90 | Converts ester to carboxylic acid |

| 3 | Purification | Recrystallization from ethanol/water | >95 | High purity product |

Optimization of Reaction Conditions

- Solvent Choice: DMF or ethanol improves solubility of reactants and intermediates, enhancing yield.

- Temperature Control: Maintaining 80–100 °C during cyclization optimizes reaction rate and selectivity.

- Catalysts: Use of DMF-DMA stabilizes intermediates and promotes efficient ring closure.

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to track reaction progress and purity.

- Purification: Recrystallization from ethanol/water mixtures is effective for obtaining high-purity crystalline products.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Confirms pyrazole ring formation and substitution pattern.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for carboxylic acid (~1685 cm⁻¹) and aromatic C–Br stretch.

- Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.

- Single-Crystal X-ray Diffraction: Provides detailed structural confirmation including bond lengths and angles.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation + Hydrolysis | 4-bromophenylhydrazine + β-ketoester + NaOH | 80–100 °C, 6 h + reflux hydrolysis | 65–75 | Straightforward, scalable | Requires careful pH control |

| Oxidation of Pyrazole Intermediates | Pyrazole methyl/hydroxymethyl derivative + KMnO₄ or CrO₃ | Room temp to 80 °C, mild oxidants | 60–70 | Direct carboxylation | Over-oxidation risk |

| Direct Cyclization with Acid Catalysts | 4-bromobenzoyl chloride + phenylhydrazine | Acidic medium, reflux | 50–65 | Simple reagents | Lower yields, side reactions |

Research Findings and Notes

- Industrial scale syntheses often employ continuous flow reactors to improve yield and reproducibility.

- Green chemistry principles are increasingly applied to minimize hazardous reagents and waste.

- Multi-component reactions (MCRs) involving substituted benzaldehydes, malononitrile, and hydrazines have been explored for related pyrazole derivatives but are less common for this specific compound.

- Optimization of solvent polarity and reaction temperature is critical to maximize yield and purity.

- Advanced computational studies assist in predicting reaction pathways and optimizing conditions.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes classical acid-based reactions to form derivatives:

Key Findings :

-

Esterification proceeds efficiently with primary alcohols under acidic conditions, yielding esters with >85% efficiency.

-

Amidation requires prior activation of the carboxylic acid (e.g., via thionyl chloride) for optimal coupling with amines.

Bromophenyl Substitution Reactions

The para-bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

Key Findings :

-

Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, enabling structural diversification .

-

Azide substitution proceeds under copper catalysis, forming intermediates for click chemistry applications .

Pyrazole Ring Functionalization

The pyrazole ring undergoes regioselective modifications at N1 and C5 positions:

Key Findings :

-

N-Alkylation occurs selectively at the pyrazole nitrogen, preserving the carboxylic acid group.

-

Nitration at the C5 position requires rigorous temperature control to avoid side reactions .

Condensation and Cyclization Reactions

The carboxylic acid participates in condensation reactions to form fused heterocycles:

Key Findings :

-

Hydrazide derivatives serve as precursors for heterocyclic scaffolds like triazoles and oxadiazoles .

-

Thiosemicarbazones exhibit enhanced metal-chelating properties, relevant in medicinal chemistry .

Decarboxylation and Ring Transformation

Under high-temperature conditions, the compound undergoes decarboxylation:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thermal Decarboxylation | Cu powder, quinoline, 200°C | 1-(4-Bromophenyl)-1H-pyrazole |

Key Findings :

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives of 1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, demonstrating significant antiproliferative activity. A study highlighted that certain pyrazole derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating potential for further development as anticancer drugs .

Anti-inflammatory Properties

Another prominent application is in the treatment of inflammatory diseases. Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Compounds similar to this compound showed significant inhibition of COX-2 activity, suggesting their potential utility in anti-inflammatory therapies .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including monoamine oxidases (MAOs). Pyrazole derivatives have been identified as reversible and non-competitive inhibitors of MAOs, with certain modifications leading to enhanced selectivity and potency. This property is particularly relevant for developing treatments for neurological disorders where MAO inhibition is beneficial .

Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antimicrobial properties. Compounds derived from this compound have been tested against a range of bacterial strains, showing promising results that warrant further investigation into their use as antimicrobial agents .

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor in metal protection applications. Studies have shown that pyrazole derivatives can form stable protective films on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is critical in industries where metal durability is paramount .

Case Studies and Data Tables

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to desired therapeutic outcomes. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or methyl groups may enhance π-π stacking interactions in biological targets .

Pharmacological Activity Comparisons

Key Observations :

- Bromophenyl-substituted pyrazoles (e.g., target compound) are understudied in direct bioactivity reports but show promise in receptor-targeted applications .

- Antioxidant activity in pyrazole aldehydes correlates with substituent electronic profiles .

Physicochemical and Spectral Comparisons

Key Observations :

Biological Activity

1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing two nitrogen atoms, with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This unique arrangement enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Key Structural Features:

- Bromine Atom : Enhances lipophilicity and metabolic stability.

- Carboxylic Acid Group : Facilitates hydrogen bonding interactions with biomolecules.

- Phenyl Group : Influences the compound's overall biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Studies suggest that pyrazole derivatives can exhibit antiproliferative effects both in vitro and in vivo .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory activity using models such as carrageenan-induced paw edema in rats. It demonstrated significant inhibition of inflammatory markers like TNF-α and IL-6 .

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the bromine substituent at the para position of the phenyl group.

- Addition of the carboxylic acid functionality.

Case Study 1: Anticancer Activity

A study conducted on several pyrazole derivatives, including this compound, revealed IC50 values indicating significant antiproliferative activity against various cancer cell lines. For instance, compounds were tested against MDA-MB-231 cells, showing promising results comparable to established anticancer drugs .

Case Study 2: Anti-inflammatory Effects

In vivo studies evaluated the anti-inflammatory potential of this compound using a carrageenan-induced edema model. Results showed a marked reduction in paw swelling, indicating its efficacy as an anti-inflammatory agent .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura coupling for aryl substitution. For the target compound, a plausible route includes:

Cyclization : Reacting 4-bromophenylhydrazine with a β-keto ester (e.g., ethyl 3-oxo-3-arylpropanoate) under acidic conditions to form the pyrazole core.

Carboxylic Acid Formation : Hydrolysis of the ester group using NaOH/EtOH or LiOH/H₂O-THF, followed by acidification .

Yield optimization requires control of temperature (60–80°C for cyclization), stoichiometric ratios (1:1.2 hydrazine:β-keto ester), and purification via recrystallization (e.g., ethanol/water). Lower yields (<50%) are common due to competing side reactions, such as over-oxidation or incomplete cyclization .

Q. How can structural ambiguities in this compound be resolved using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving positional isomerism or conformation uncertainties. Key steps include:

- Crystallization : Grow crystals via slow evaporation of a DMSO/MeOH solution.

- Data Collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL (for small molecules) to refine atomic coordinates and thermal parameters, focusing on the pyrazole ring planarity and bromophenyl substituent orientation .

For example, Wang et al. resolved similar pyrazole derivatives with R-factors <0.08, confirming the carboxylic acid group’s position at C3 .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

The bromine atom’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) reactivity at the para position. Computational studies (DFT at B3LYP/6-31G*) can predict:

- Charge Distribution : Bromine reduces electron density on the pyrazole ring, increasing acidity of the carboxylic acid group (predicted pKa ~3.5–4.0).

- Biological Interactions : The bromophenyl group may enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) via van der Waals interactions. SAR studies on analogs (e.g., 4-chloro or 4-iodo derivatives) show bromine’s optimal balance of steric bulk and lipophilicity (clogP ~2.8) .

Q. What analytical strategies are recommended for quantifying trace impurities in this compound, and how are they validated?

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (20%→80% over 25 min). Detect impurities at λ = 254 nm.

- LC-MS/MS : Employ electrospray ionization (ESI+) for structural identification of byproducts (e.g., decarboxylated derivatives at m/z 210.1).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.995), precision (%RSD <2%), and LOQ (0.1% w/w) .

Q. How can contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives be addressed?

Discrepancies often arise from assay variability (e.g., cell-line specificity) or structural isomerism. Mitigation strategies include:

- Standardized Assays : Use isogenic cell lines (e.g., HEK293T) and control compounds (e.g., indomethacin for COX inhibition).

- Structural Confirmation : Validate batch purity via ¹H/¹³C NMR (e.g., δ 8.2 ppm for pyrazole H5; δ 168 ppm for carboxylic acid C=O) and HRMS (calculated [M+H]+ for C₁₀H₈BrN₂O₂: 266.98) .

Methodological Challenges

Q. What computational tools are effective for modeling the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Glide can predict binding modes to receptors (e.g., CB1, with PDB ID 5U09). Use the OPLS4 force field for energy minimization.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .

Q. How can crystallographic twinning or disorder be managed during structure determination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.